trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride
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Overview
Description
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.7243 g/mol .
Preparation Methods
The synthesis of trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride involves several steps. One common method includes the reaction of isopropylamine with 4-aminocyclohexanecarboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
trans Isopropyl 4-aminocyclohexanecarboxylate hydrochloride can be compared with other similar compounds, such as:
trans-4-Aminocyclohexanecarboxylic acid: This compound shares a similar core structure but lacks the isopropyl group.
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: This compound has a methyl group instead of an isopropyl group, leading to different chemical and physical properties.
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
propan-2-yl 4-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-3-5-9(11)6-4-8;/h7-9H,3-6,11H2,1-2H3;1H |
InChI Key |
JQMTUZODUPRUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CCC(CC1)N.Cl |
Origin of Product |
United States |
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